3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide

Description

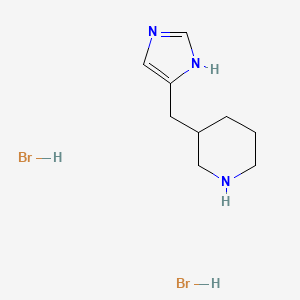

3-(1H-Imidazol-5-ylmethyl)piperidine; dihydrobromide (CAS: 164391-47-3, molecular formula: C₉H₁₇Br₂N₃) is a piperidine derivative featuring a 1H-imidazole ring attached via a methyl group at the 3-position of the piperidine core. The dihydrobromide salt enhances its solubility and stability for pharmaceutical applications. This compound is structurally related to ligands targeting bromodomains and sigma receptors, as evidenced by its analogs in recent studies .

Properties

Molecular Formula |

C9H17Br2N3 |

|---|---|

Molecular Weight |

327.06 g/mol |

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide |

InChI |

InChI=1S/C9H15N3.2BrH/c1-2-8(5-10-3-1)4-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H |

InChI Key |

FXFINNKFZKZVLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=CN=CN2.Br.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide typically involves the formation of the imidazole ring followed by the attachment of the piperidine ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then reacted with piperidine under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide undergoes various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.

Scientific Research Applications

3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

- 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide (Immepip hydrobromide) :

This positional isomer substitutes the imidazole-methyl group at the 4-position of piperidine. The spatial arrangement alters receptor-binding interactions compared to the 3-substituted target compound. For instance, Immepip exhibits distinct sigma receptor affinity due to this substitution pattern . - Compounds 27–36 () :

These analogs feature a benzo[d]imidazole core linked to piperidine via methyl groups at the 3-position. Variations include cyclohexane, pyrrolidine, or fluorinated substituents on the piperidine carbonyl group. For example, compound 29 introduces a 1-methylpiperidine-3-carbonyl group, enhancing hydrophobicity compared to the target compound .

Heterocyclic Modifications

- Indole-Imidazole Hybrids (Compounds 34–36, ) :

These compounds replace piperidine with indole rings while retaining the imidazole moiety. For instance, 5-Bromo-3-(1H-imidazol-5-yl)-1H-indole (34) has a brominated indole core, which may influence π-π stacking and metabolic stability . - Piperazine vs. Piperidine () :

Substituting piperidine with piperazine (as in compound II) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and molecular conformation. Crystal studies show piperidine adopts a chair conformation, while piperazine may exhibit different ring puckering .

Physicochemical Properties

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility Characteristics |

|---|---|---|

| 3-(1H-Imidazol-5-ylmethyl)piperidine; dihydrobromide | Not reported | Enhanced aqueous solubility (salt form) |

| Immepip hydrobromide | Not reported | Similar solubility profile |

| Compound 34 (Indole-imidazole) | 141–142 | Low solubility in polar solvents |

| Compound 35 (6-Bromo-indole-imidazole) | 133–134 | Moderate solubility in DMF |

Spectral Characterization

Bromodomain and Sigma Receptor Targeting

- Compounds 27–36 (): Designed as bromodomain inhibitors, showing IC₅₀ values in the nanomolar range. The target compound’s imidazole-piperidine scaffold mimics acetylated lysine recognition motifs .

- BD 1008 and BD 1047 () :

These sigma receptor ligands share structural similarities (piperidine/benzyl groups) but lack the imidazole moiety, highlighting the imidazole’s role in target specificity .

Anticancer and Antimicrobial Potential

Biological Activity

3-(1H-imidazol-5-ylmethyl)piperidine; dihydrobromide, also known as immepip, is a compound recognized primarily for its potent activity as a histamine H3 receptor agonist. Its biological properties have garnered attention due to implications in various therapeutic areas, particularly in the modulation of neurotransmitter systems and potential applications in treating neurological disorders.

Immepip is characterized as a crystalline solid with the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 308.14 g/mol

Biological Activity Overview

Immepip exhibits significant biological activities, primarily through its interaction with histamine receptors. Specifically, it acts as a potent agonist for the H3 receptor, with a binding affinity (K) of approximately 0.4 nM, and it also interacts with the H4 receptor (K = 9 nM) . The selectivity of immepip for the H3 receptor over H1 and H2 receptors is notable, making it an important compound for research into histamine-related signaling pathways.

The activation of H3 receptors by immepip has been shown to decrease the release of histamine in the hypothalamus, indicating its role in modulating neurotransmitter release . This mechanism is crucial for understanding its potential therapeutic effects in conditions like Alzheimer's disease and other neurological disorders where histamine signaling is disrupted.

Agonist Activity

Immepip's agonistic effects on H3 receptors have been extensively studied. For instance, studies demonstrate that administration of immepip significantly reduces nociceptive behaviors in animal models, such as the formalin test in rats. The compound demonstrated a dose-dependent inhibition of flinching and paw edema associated with inflammatory pain .

Antinociceptive Effects

In experiments involving formalin-induced pain models, immepip was administered at doses of 5 mg/kg and 30 mg/kg, resulting in a marked decrease in both flinching behavior and paw swelling. These effects were reversed by the administration of thioperamide, an H3 antagonist, confirming the specificity of immepip's action on H3 receptors .

Interaction with Serotonergic Systems

Research has indicated that immepip also influences serotonergic neurotransmission. It has been shown to inhibit serotonin transporter (SERT) activity selectively in certain brain regions, which may contribute to its overall effects on mood and cognition . This finding underscores the potential for immepip as a therapeutic agent in mood disorders where serotonin dysregulation is evident.

Study on Neurological Disorders

A study investigated the effects of immepip on methamphetamine-induced behaviors in mice. The results indicated that pretreatment with immepip significantly altered stereotypical behaviors induced by methamphetamine, suggesting its potential utility in managing substance abuse disorders .

Pain Management Research

Another study focused on the anti-inflammatory properties of immepip. It was found that the compound effectively reduced paw swelling and nociceptive responses in models of inflammatory pain, highlighting its potential application in chronic pain management .

Data Table: Summary of Biological Activities

Q & A

Q. What are the validated synthetic routes for 3-(1H-imidazol-5-ylmethyl)piperidine dihydrobromide, and how can reaction conditions be optimized for purity?

The synthesis typically involves coupling imidazole derivatives with piperidine scaffolds. For example, analogous compounds (e.g., 4-(1H-imidazol-5-ylmethyl)piperidine dihydrobromide) are synthesized via nucleophilic substitution or reductive amination under inert atmospheres, with solvents like acetonitrile or methanol and catalysts such as K₂CO₃ . Optimization includes monitoring reaction progress via TLC, using column chromatography for purification, and validating purity through elemental analysis (C, H, N) and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the imidazole-piperidine linkage and bromide counterion placement. For example, imidazole protons appear as singlets near δ 7.5–8.0 ppm, while piperidine methylene groups resonate at δ 2.5–3.5 ppm .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., theoretical MW: 327.1 g/mol) to confirm stoichiometry .

- Melting Point : Sharp melting points (e.g., 216–218°C for analogous hydrobromides) indicate crystallinity and purity .

Q. What storage conditions ensure long-term stability?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability data suggest ≥4 years under these conditions, with periodic purity checks via HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) can model interactions with targets like histamine receptors. For example, imidazole-containing analogs exhibit binding to uPAR (urokinase plasminogen activator receptor) via hydrophobic pockets and hydrogen bonding with catalytic residues . Validate predictions with in vitro assays (e.g., radioligand displacement for receptor affinity) .

Q. What experimental models are suitable for evaluating its antioxidant and antimicrobial activity?

- Antioxidant : Measure free radical scavenging (e.g., DPPH assay) and oxidative stress markers (e.g., malondialdehyde levels in cell cultures) .

- Antimicrobial : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values compared to standard antibiotics .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or cell lines. For example, antioxidant effects vary with cell permeability and intracellular redox environments. Mitigate by:

- Standardizing protocols (e.g., ISO 20776-1 for antimicrobial testing).

- Repeating assays with orthogonal methods (e.g., fluorescence-based ROS detection vs. colorimetric assays) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt Selection : Dihydrobromide salts enhance aqueous solubility compared to free bases .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles. For example, PEGylation increases plasma half-life in rodent models .

- Prodrug Design : Introduce hydrolyzable esters at the piperidine nitrogen to improve membrane permeability .

Q. How does structural modification of the imidazole or piperidine moieties affect pharmacological activity?

SAR (Structure-Activity Relationship) studies show:

- Imidazole Substitution : Electron-withdrawing groups (e.g., halogens) enhance receptor binding affinity but may reduce solubility.

- Piperidine Modifications : N-alkylation (e.g., propyl groups) increases metabolic stability, as seen in histamine H₃ receptor ligands .

- Dihydrobromide Counterions : Improve crystallinity and stability compared to hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.